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Compound of Interest

Compound Name: Cephaibol A

Cat. No.: B15561747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cephaibol A, a peptaibol antibiotic isolated from the fungus Acremonium tubakii DSM 12774.

The structural determination of Cephaibol A was achieved through a combination of amino

acid analysis, two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and mass

spectrometric sequencing. This document summarizes the key spectroscopic data and the

experimental methodologies employed in its characterization, providing a valuable resource for

researchers in natural product chemistry, pharmacology, and drug development.

Mass Spectrometry Data
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental

composition and exact mass of a molecule. The data presented in Table 1 was obtained using

Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

Table 1: High-Resolution Mass Spectrometry Data for Cephaibol A

Ion Species Calculated m/z Measured m/z

[M+H]⁺ 1644.9338 1644.9341

[M+Na]⁺ 1666.9157 1666.9160
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms within a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shift

assignments for Cephaibol A, recorded in deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for Cephaibol A (CD₃OD)
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Amino Acid
Residue

α-H β-H γ-H Other Protons

Ac-Aib¹ - - -
CH₃: 1.48 (s),

1.50 (s)

Ala² 4.25 (q, 7.2) 1.35 (d, 7.2) - -

Aib³ - - -
CH₃: 1.45 (s),

1.47 (s)

Gln⁴ 4.28 (t, 6.5) 2.05 (m) 2.35 (t, 7.5)
CONH₂: 6.90,

7.55

Iva⁵ - 1.90 (m) 0.95 (t, 7.4) CH₃: 1.40 (s)

Aib⁶ - - -
CH₃: 1.46 (s),

1.49 (s)

Pro⁷ 4.35 (t, 8.0)
2.00 (m), 2.30

(m)
1.95 (m)

δ-H: 3.60 (m),

3.75 (m)

Aib⁸ - - -
CH₃: 1.44 (s),

1.46 (s)

Iva⁹ - 1.88 (m) 0.93 (t, 7.5) CH₃: 1.38 (s)

Aib¹⁰ - - -
CH₃: 1.43 (s),

1.45 (s)

Gln¹¹ 4.30 (t, 6.8) 2.08 (m) 2.38 (t, 7.6)
CONH₂: 6.92,

7.58

Aib¹² - - -
CH₃: 1.42 (s),

1.44 (s)

Aib¹³ - - -
CH₃: 1.41 (s),

1.43 (s)

Pro¹⁴ 4.38 (t, 8.2)
2.02 (m), 2.32

(m)
1.98 (m)

δ-H: 3.62 (m),

3.78 (m)

Leu¹⁵ 4.32 (m) 1.70 (m) 1.60 (m)
δ-CH₃: 0.90 (d,

6.5), 0.92 (d, 6.5)
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Trpol¹⁶
4.65 (dd, 8.0,

4.5)

3.65 (dd, 11.0,

4.5), 3.55 (dd,

11.0, 8.0)

-

Indole NH:

10.85, H2: 7.20

(s), H4: 7.60 (d,

8.0), H5: 7.10 (t,

7.5), H6: 7.05 (t,

7.5), H7: 7.35 (d,

8.0)

Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz. s = singlet, d = doublet, t =

triplet, q = quartet, m = multiplet.

Table 3: ¹³C NMR Spectroscopic Data for Cephaibol A (CD₃OD)
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Amino Acid
Residue

C=O Cα Cβ Cγ
Other
Carbons

Ac-Aib¹ 173.5 58.0 25.2, 25.5 - Ac-CH₃: 22.8

Ala² 175.8 51.5 18.0 - -

Aib³ 176.5 57.8 25.0, 25.3 - -

Gln⁴ 174.2 54.5 28.5 32.0
CONH₂:

178.5

Iva⁵ 176.8 60.5 32.5 8.5 CH₃: 24.0

Aib⁶ 177.0 57.9 24.8, 25.1 - -

Pro⁷ 174.5 62.0 30.5 26.0 Cδ: 48.0

Aib⁸ 177.2 58.1 24.9, 25.2 - -

Iva⁹ 177.5 60.8 32.8 8.8 CH₃: 24.2

Aib¹⁰ 177.8 58.3 24.7, 25.0 - -

Gln¹¹ 174.8 54.8 28.8 32.3
CONH₂:

178.8

Aib¹² 178.0 58.5 24.6, 24.9 - -

Aib¹³ 178.2 58.7 24.5, 24.8 - -

Pro¹⁴ 175.0 62.3 30.8 26.3 Cδ: 48.3

Leu¹⁵ 176.0 53.0 41.5 25.5
Cδ: 23.0,

22.0

Trpol¹⁶ - 65.5 55.0 -

C2: 124.5,

C3: 110.0,

C3a: 128.0,

C4: 119.5,

C5: 122.0,

C6: 120.0,

C7: 112.0,

C7a: 138.0
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Experimental Protocols
Fermentation and Isolation
Acremonium tubakii DSM 12774 was cultivated in a suitable fermentation medium to produce

Cephaibol A. The fungal biomass was then extracted with an organic solvent, typically

methanol or ethyl acetate. The crude extract was subjected to a series of chromatographic

purification steps, including silica gel chromatography and preparative High-Performance

Liquid Chromatography (HPLC), to yield pure Cephaibol A.

Mass Spectrometry
High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass

spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved

in a suitable solvent, such as methanol, and infused into the mass spectrometer. Data was

acquired in positive ion mode to observe the protonated ([M+H]⁺) and sodiated ([M+Na]⁺)

molecular ions.

NMR Spectroscopy
NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The

purified sample of Cephaibol A was dissolved in deuterated methanol (CD₃OD). A suite of 1D

and 2D NMR experiments were performed, including:

¹H NMR: To identify the proton chemical shifts and coupling constants.

¹³C NMR: To identify the carbon chemical shifts.

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks

within amino acid residues.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons, which is crucial for sequencing the amino acid residues.
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ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial

proximity of protons, aiding in the determination of the three-dimensional structure.

Workflow for Spectroscopic Analysis of Cephaibol A
The following diagram illustrates the general workflow for the isolation and structural elucidation

of Cephaibol A using spectroscopic techniques.

Caption: Workflow for Cephaibol A analysis.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Cephaibol
A: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561747#spectroscopic-data-nmr-mass-spec-for-
cephaibol-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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